![molecular formula C11H13NO2S B1342375 1-Ethyl-1-tosylmethyl isocyanide CAS No. 58379-81-0](/img/structure/B1342375.png)
1-Ethyl-1-tosylmethyl isocyanide
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Overview
Description
1-Ethyl-1-tosylmethyl isocyanide is a chemical compound with the molecular formula C11H13NO2S . It has a molecular weight of 223.29 .
Synthesis Analysis
The synthesis of this compound can be achieved through the Van Leusen Reaction . This reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot using tosylmethyl isocyanide (TosMIC) as a synthon .Molecular Structure Analysis
The structure of this compound consists of an isocyanide group, which is connected to the organic fragment through the nitrogen atom, not via the carbon . The C-N distance in isocyanides is 115.8 pm in methyl isocyanide .Chemical Reactions Analysis
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . It features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .Physical And Chemical Properties Analysis
This compound is a colorless solid that can be stored at room temperature without decomposing . It has a melting point of 111–113 °C, and is insoluble in water but soluble in organic solvents such as dimethoxyethane (DME) and tetrahydrofuran (THF) .Scientific Research Applications
Pharmaceutical Synthesis
“1-Ethyl-1-tosylmethyl isocyanide” (TosMIC) can be used in the synthesis of imidazole-based compounds, which are important in pharmaceuticals. A method involves using TosMIC with 1,2-phenylenediamines and glyoxylic acid derivatives in a microwave-assisted van Leusen three-component reaction .
Medicinal Chemistry
Isocyanides, like TosMIC, have similar dipole moments to other nitriles and are considered lipophilic. This feature is significant for medicinal chemists as it affects the compound’s bioavailability and reactivity .
Green Chemistry
Isocyanides are mentioned in numerous publications, indicating their widespread use in research. While specific data on TosMIC is limited, its general class is heavily researched for sustainable chemistry applications .
Safety and Hazards
Future Directions
TosMIC, an α-acidic isocyanide, has emerged as a privileged reagent to access biologically relevant scaffolds . It has significant advancements in the construction of fused heterocycles viz. pyrroles, benzimidazoles, imidazopyridines . Therefore, the future directions of 1-Ethyl-1-tosylmethyl isocyanide could be in the field of organic synthesis, particularly in the synthesis of biologically relevant scaffolds .
Mechanism of Action
Target of Action
1-Ethyl-1-tosylmethyl isocyanide, also known as Tosylmethyl isocyanide or TosMIC, is primarily used as a synthon in organic synthesis . Its primary targets are ketones, which it converts into nitriles .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group enhances the acidity of the α-protons and acts as a good leaving group . The isocyanide group’s unique properties, such as the oxidation of the carbon atom, drive multiple reactions .
Biochemical Pathways
TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . The conversion of ketones to the homologous nitriles can also be formally described as a "reductive nitrilation" .
Result of Action
The primary result of TosMIC’s action is the conversion of a ketone into a nitrile with one additional carbon atom in a single pot . This conversion is a key step in the synthesis of various heterocycles .
Action Environment
The action of TosMIC is influenced by environmental factors such as the presence of a primary alcohol. The reaction is considerably speeded up in the presence of MeOH or EtOH . The use of an excess of a primary alkyl alcohol also favors the formation of a 4-alkoxy-2-oxazoline , so the amount of primary alcohol must be controlled judiciously .
properties
IUPAC Name |
1-(1-isocyanopropylsulfonyl)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLITUPWOVBUZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607544 |
Source
|
Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58379-81-0 |
Source
|
Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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